Mepazine, chemically known as 10-[(1-Methyl-3-piperidyl)methyl]phenothiazine, is a phenothiazine derivative. [] It is classified as a first-generation antipsychotic, though it is not commonly used for this purpose today. [, ] Mepazine is utilized in scientific research to explore its various chemical properties and biological activities. Notably, its ability to inhibit Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has garnered significant attention for potential therapeutic applications. [, , , ]
Pecazine falls under the category of phenothiazines, which are characterized by a three-ring structure containing sulfur and nitrogen atoms. This class of compounds is primarily associated with their use in psychiatric medicine.
The synthesis of pecazine involves several key steps that utilize various chemical reactions. The primary method for synthesizing phenothiazine derivatives includes:
The synthesis pathway for pecazine can be summarized as follows:
Pecazine possesses a complex molecular structure characterized by:
The molecular geometry facilitates interactions with biological targets, particularly in the context of its action as a protease inhibitor.
Pecazine participates in various chemical reactions that can be categorized as follows:
The reactivity of pecazine is influenced by its electronic structure, particularly the electron-rich nature of the nitrogen atoms within its rings.
Pecazine's mechanism of action primarily involves:
This mechanism highlights pecazine's potential role in therapeutic applications beyond its initial use in psychiatry, particularly in cancer research where MALT1 is implicated.
Pecazine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 310.46 g/mol |
Log P (Partition Coefficient) | 4.63 |
Polar Surface Area | 6.48 Ų |
These properties are essential for drug formulation and delivery systems.
Pecazine emerged amid the transformative 1950s phenothiazine research, synthesized through structural modifications of the tricyclic phenothiazine core. Early synthetic pathways involved:
Compound | R-Group at N10 | Key Structural Attribute |
---|---|---|
Pecazine | -CH₂CH₂N(CH₃)piperazine | Piperazine moiety |
Chlorpromazine | -CH₂CH₂CH₂N(CH₃)₂ | Chlorinated ring + dimethylamine |
Promethazine | -CH₂CH(CH₃)N(CH₃)₂ | Ethylmethylamine chain |
Landmark 1960s trials by the NIMH and Veterans Administration evaluated pecazine against chlorpromazine:
Agent | % Patients with "Moderate-Marked" Improvement | D2 Receptor Affinity (Relative) |
---|---|---|
Chlorpromazine | 75% | High (1.0x) |
Thioridazine | 74% | High (0.9x) |
Pecazine | 38–40% | Low (0.2x) |
Placebo | 23% | N/A |
Pecazine’s decline resulted from intersecting trends:
Era | Primary Domain | Therapeutic Rationale | Outcome |
---|---|---|---|
1950–1965 | Antipsychotic therapy | Broad neuro-modulation | Superseded by potent D2 antagonists |
1965–1980 | Adjunct sedation | Autonomic effects | Limited hospital use |
1980–2000+ | Experimental neurology | Cholinesterase interaction hypotheses | No clinical adoption |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7